molecular formula C18H21N3O3 B6429519 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide CAS No. 2034222-76-7

5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6429519
CAS No.: 2034222-76-7
M. Wt: 327.4 g/mol
InChI Key: DJZYIEMFISHYJL-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide is an oxazole derivative known for its unique chemical structure, which combines a cyclopropyl group, a pyridin-2-yloxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route involves the following steps:

  • Formation of the oxazole ring: : Starting from an appropriate carboxylic acid, cyclization to form the oxazole ring is achieved using reagents such as phosphorus oxychloride (POCl3) and an amine base.

  • Introduction of the cyclopropyl group: : Cyclopropylation can be accomplished through a cyclopropanation reaction using diiodomethane and zinc-copper couple.

  • Attachment of the pyridin-2-yloxy group: : This step involves the reaction of the appropriate halide with the pyridin-2-ol using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

  • Formation of the carboxamide: : Finally, the carboxamide group is introduced via a reaction with an appropriate amine or by using coupling reagents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the large-scale production of this compound would follow similar synthetic routes. Optimization of reaction conditions, including temperature, pressure, and use of catalytic systems, enhances yield and efficiency. The process may involve continuous flow chemistry techniques and the use of automated systems to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the oxazole ring, using reagents like hydrogen peroxide or other oxidizing agents.

  • Reduction: : Reduction reactions can target the nitro groups or other reducible moieties in the molecule, commonly employing hydrogenation catalysts like palladium on carbon (Pd/C).

  • Substitution: : The pyridin-2-yloxy group can be substituted with different nucleophiles or electrophiles using suitable reagents under mild conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, manganese dioxide

  • Reduction: : Hydrogen gas, palladium on carbon (Pd/C)

  • Substitution: : Nucleophiles like alkyl halides, electrophiles under basic or acidic conditions

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized for various applications in research and development.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of complex molecules. Its diverse functional groups allow for multiple derivatizations, aiding in the exploration of new chemical entities.

Biology

The compound is explored for its potential biological activities. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and cellular processes.

Medicine

In medicinal chemistry, 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

The compound finds applications in the pharmaceutical industry as a building block for drug synthesis. Its unique structure contributes to the development of novel pharmaceutical agents with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action involves the compound interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its binding to these targets can modulate their activity, leading to desired therapeutic effects. The specific pathways and molecular interactions depend on the biological context and the nature of the targets involved.

Comparison with Similar Compounds

Compared to other oxazole derivatives, 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include other oxazole derivatives with different substituents at the ring or other positions, each offering distinct properties and applications. Examples of similar compounds include:

  • 2-aminoxazole derivatives

  • 5-aryl-1,2-oxazole-3-carboxamides

  • Cyclopropyl-oxazole compounds

Properties

IUPAC Name

5-cyclopropyl-N-(4-pyridin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-18(15-11-16(24-21-15)12-4-5-12)20-13-6-8-14(9-7-13)23-17-3-1-2-10-19-17/h1-3,10-14H,4-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZYIEMFISHYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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